methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a methoxy group at position 6, a 3,4-dimethylbenzoyl imino moiety, and a methyl ester at the acetoxy position. The (2Z)-configuration of the imino group confers distinct stereoelectronic properties, influencing its reactivity and intermolecular interactions. Benzothiazoles are renowned for their pharmaceutical relevance, serving as precursors for antibiotics, anticancer agents, and bioactive intermediates . The compound’s structural complexity, including its fused heterocyclic core and substituent arrangement, positions it as a candidate for targeted drug design and crystallographic studies, particularly in understanding hydrogen-bonding networks and π-π stacking interactions .
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-5-6-14(9-13(12)2)19(24)21-20-22(11-18(23)26-4)16-8-7-15(25-3)10-17(16)27-20/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEIWELZDZMPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzoyl chloride with 2-amino-6-methoxybenzothiazole in the presence of a base to form the intermediate product. This intermediate is then reacted with methyl chloroacetate under suitable conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound shares core features with other benzothiazole derivatives but diverges in substituent patterns and stereochemistry. Key comparisons include:
Key Observations :
- The (2Z)-imino group distinguishes it from analogues with E-configurations or azo linkages (e.g., in ), which may alter electronic properties and solubility.
- Methoxy and methyl ester groups contribute to lipophilicity, contrasting with polar azo or carboxylic acid substituents in other derivatives .
Comparison :
- The target compound’s synthesis relies on alkolysis under mild conditions (pH 6.5, methanol), contrasting with the low-temperature diazotization required for azo derivatives .
- Crystallization-driven purification (as in ) is less common in azo compound synthesis, where chromatographic methods dominate .
Physicochemical Properties
Insights :
- The methoxy group in the target compound likely reduces aqueous solubility compared to hydroxylated analogues.
- Hydrogen-bond networks (N–H⋯O, C–H⋯O) enhance thermal stability, a feature absent in simpler thiazoles .
Q & A
Q. Basic Analytical Techniques
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the imine (Z-configuration) and methyl ester groups. Look for key signals:
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~433.12) and isotopic patterns .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water gradients .
What experimental strategies can elucidate the compound’s reactivity and stability under varying conditions?
Q. Advanced Reactivity Profiling
- Oxidative Stability : Expose the compound to H₂O₂ (3% v/v) or KMnO₄ (0.1 M) in buffered solutions (pH 7.4) to test for sulfonamide or imine oxidation .
- Hydrolytic Degradation : Incubate at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to evaluate ester hydrolysis .
- Photostability : Use a UV chamber (λ = 254 nm) to assess degradation over 48 hours; monitor via TLC or HPLC .
How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?
Q. Advanced Data Analysis
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. sulfamoyl groups) and compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .
- Assay Standardization : Replicate conflicting studies using identical cell lines, culture conditions (e.g., RPMI-1640 with 10% FBS), and endpoint assays (e.g., MTT vs. ATP luminescence) .
- Target Engagement Validation : Use SPR or ITC to measure binding affinity to proposed targets (e.g., tubulin or kinase enzymes) .
What computational approaches predict the compound’s interactions with biological targets?
Q. Advanced Modeling Techniques
- Molecular Docking : Use AutoDock Vina to model binding to the ATP pocket of PI3Kγ (PDB: 1E7U). Prioritize poses with hydrogen bonds to Val-882 and hydrophobic interactions with Met-804 .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS for 100 ns to assess stability of binding modes .
- ADMET Prediction : Employ SwissADME to estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition risks .
How can researchers design SAR studies to optimize the compound’s bioactivity?
Q. Advanced Methodological Framework
Core Modifications : Replace the 3,4-dimethylbenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electron density .
Side Chain Variations : Substitute the methyl ester with ethyl or tert-butyl esters to alter lipophilicity and hydrolysis rates .
Biological Testing : Screen analogs against a panel of 10+ cancer cell lines and primary human hepatocytes to balance potency and toxicity .
What strategies validate the compound’s mechanism of action in vitro?
Q. Advanced Mechanistic Studies
- Enzyme Inhibition Assays : Measure inhibition of topoisomerase IIα using supercoiled DNA relaxation assays (IC₅₀ < 1 μM suggests high potency) .
- Western Blotting : Quantify downstream biomarkers (e.g., PARP cleavage for apoptosis; phospho-Akt for PI3K pathway inhibition) .
- ROS Detection : Use DCFH-DA fluorescence to assess oxidative stress induction in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
